molecular formula C20H30O2 B7781756 Abietic acid CAS No. 15522-12-0

Abietic acid

Cat. No.: B7781756
CAS No.: 15522-12-0
M. Wt: 302.5 g/mol
InChI Key: RSWGJHLUYNHPMX-ONCXSQPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Abietic acid (AA) is a natural abietane diterpenoid compound found in coniferous trees . It has been reported to exhibit various biological activities, including anti-inflammatory, anti-convulsant, anti-obesity, and anti-allergic . AA has been found to inhibit CD1 and CDK4, which are crucial for cell cycle progression . It also exhibits high scavenging activity against DPPH, ABTS, and NO radicals .

Mode of Action

AA interacts with its targets, leading to various changes in cellular processes. For instance, it induces apoptosis and inhibits the proliferation of cancer cells by causing G0/G1 phase cell cycle arrest . It also reacts exothermically with both organic and inorganic bases . On reaction with active metals, it produces gaseous hydrogen and a metallic salt .

Biochemical Pathways

AA affects several biochemical pathways. It has been reported to work against cancer through different molecular pathways, including STAT3, NF-kB, PI3K/AKT/mTOR, cell cycle arrest, mitochondrial dependent pathway, extrinsic apoptosis pathway, autophagy, mitophagy, and ferroptosis . It also ameliorates the inflammatory response, including NO production, iNOS-induced COX-2 mediated pathway activation, and cytokine transcription .

Pharmacokinetics

It is known that aa is insoluble in water but very soluble in acetone, petroleum ether, et2o, and ethanol . This solubility profile may influence its absorption, distribution, metabolism, and excretion (ADME) properties, thereby affecting its bioavailability.

Result of Action

The action of AA results in various molecular and cellular effects. It has been reported to induce apoptosis and inhibit the proliferation of cancer cells . It also exhibits anti-inflammatory effects by ameliorating the inflammatory response . Furthermore, AA has been found to be more effective against Staphylococcus than Pseudomonas .

Action Environment

The action of AA can be influenced by environmental factors. For instance, AA is easily oxidized in air, and its derivatives formed by oxidation, including epoxides and hydroperoxides, are responsible for the allergenic effect of rosin . The equilibrium state of AA with levopimaric acid, neothis compound, and palustric acid shifts to the side of this compound at temperatures above 100°C .

Safety and Hazards

Abietic acid causes irritation to eyes on exposure. It may cause Chemical Conjunctivitis. It is an irritant to skin. It is a respiratory irritant. On inhalation, it can result in Pulmonary Edema. On ingestion, it may lead to gastrointestinal irritation with nausea, vomiting, and diarrhea .

Biochemical Analysis

Biochemical Properties

Abietic acid: has been reported to have various pharmacological activities including anti-inflammatory, anti-convulsant, anti-obesity, and anti-allergic . It has also been found to have anticancer activities through different molecular mechanisms including NF-kB, PI3K/AKT, cell cycle arrest at G0/G1 phase, mitochondrial dependent pathway, extrinsic apoptosis pathway, AMPK pathway and ferroptosis pathways .

Cellular Effects

This compound: has been shown to have significant effects on various types of cells. In cancer cells, it has been reported to cause a gradual decrease in PI3K protein levels and significantly inhibit Akt activation in a dose-dependent manner . This suggests that this compound influences cell function by impacting cell signaling pathways and cellular metabolism.

Molecular Mechanism

At the molecular level, This compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It has strong binding efficiency with the AchE and HDAC3 receptors, as indicated by Ligplot analysis and root mean square deviation analysis . These interactions lead to enzyme inhibition or activation, which in turn affects cellular processes.

Temporal Effects in Laboratory Settings

The effects of This compound Given its stability and the long-term effects observed in in vitro or in vivo studies, it is likely that this compound has significant temporal effects on cellular function .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models

Metabolic Pathways

This compound: is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of This compound Given its lipophilic nature, it is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of This compound Given its lipophilic nature and its interactions with various biomolecules, it is likely that it is directed to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

Abietic acid can be synthesized from wood rosin through a series of chemical reactions. One common method involves the isomerization of rosin acids. The process typically includes dissolving wood rosin in ethanol and hydrochloric acid, followed by refluxing and steam distillation to remove the ethanol and acid . The residue is then dissolved in ether, extracted with water, and dried over anhydrous sodium sulfate. The final product is obtained by recrystallization from acetone .

Industrial Production Methods

Industrial production of this compound involves the extraction from tree rosin via isomerization. The rosin is treated with controlled amounts of glycerol or other polyhydric alcohols to convert resin acids into ester gum . This ester gum is then used in various applications such as paints, varnishes, and lacquers due to its drying properties .

Chemical Reactions Analysis

Types of Reactions

Abietic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peroxides and other oxygen-rich compounds.

    Substitution: Reactions with bases such as sodium hydroxide or potassium hydroxide are typical.

Major Products

    Oxidation: Hydroxyl-containing oxidized this compound.

    Substitution: Metallic salts of this compound.

Scientific Research Applications

Comparison with Similar Compounds

Abietic acid belongs to the abietane diterpene group, which includes several similar compounds:

Uniqueness

This compound is unique due to its high abundance in rosin and its versatile applications across various fields. Its drying properties and ability to form ester gums make it particularly valuable in industrial applications .

Properties

IUPAC Name

(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22)/t16-,17+,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWGJHLUYNHPMX-ONCXSQPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Record name ABIETIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19698
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10248-55-2 (unspecified copper salt), 13463-98-4 (calcium salt), 14351-66-7 (hydrochloride salt), 23250-44-4 (potassium salt), 66104-40-3 (strontium salt), 66104-41-4 (barium salt), 67816-10-8 (Pd(+2) salt), 6798-76-1 (zinc salt)
Record name Abietic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7022047
Record name Abietic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellowish resinous powder. (NTP, 1992), Yellow solid; [Hawley] Colorless crystalline solid; [MSDSonline]
Record name ABIETIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19698
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Abietic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7817
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

482 °F at 9 mmHg (NTP, 1992)
Record name ABIETIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19698
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

514-10-3, 8050-09-7, 15522-12-0
Record name ABIETIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19698
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Abietic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=514-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Abietic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rosin [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008050097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Abietic acid dimer
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154789
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ABIETIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25149
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aR,4bR,10aR)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Abietic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Abietic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.436
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ABIETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3DHX33184
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

343 to 345 °F (NTP, 1992)
Record name ABIETIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19698
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Abietic acid
Reactant of Route 2
Abietic acid
Reactant of Route 3
Abietic acid
Reactant of Route 4
Abietic acid
Reactant of Route 5
Abietic acid
Reactant of Route 6
Reactant of Route 6
Abietic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.